2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxy group at the 2-position of the phenyl ring, a methyl group at the 6-position of the quinoline ring, and a carbonyl chloride group at the 4-position of the quinoline ring
Mechanism of Action
Target of Action
For instance, 2-Methoxyestradiol, a drug that prevents the formation of new blood vessels that tumors need in order to grow (angiogenesis), has been shown to target Catechol O-methyltransferase, Cytochrome P450 1A1, Cytochrome P450 1B1, Cytochrome P450 19A1, and Hypoxia-inducible factor 1-alpha .
Mode of Action
For instance, selective inhibition by antibodies, biologicals, and small molecules has utilized unique modes of action, such as binding to protease secondary binding sites (exosites), allosterically blocking the protease active site, or preventing proMMP activation .
Biochemical Pathways
For instance, a non-phenolic C6-C2-type lignin model compound with the β-O-4 bond was acidolyzed in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 with a concentration of 0.2 mol/L at 85 ℃ to examine the differences between these acidolyses .
Result of Action
For instance, 2-Methoxyestradiol belongs to the family of drugs called angiogenesis inhibitors and also acts as a vasodilator .
Action Environment
The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through electrophilic aromatic substitution reactions using methoxy-containing reagents.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Quinoline N-oxides: Formed through oxidation reactions.
Reduced Quinoline Derivatives: Formed through reduction reactions.
Functionalized Phenyl Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the methoxy and carbonyl chloride groups, resulting in different chemical reactivity and biological activity.
6-Methylquinoline: Lacks the methoxy and carbonyl chloride groups, leading to different properties and applications.
4-Quinolinecarboxylic Acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-7-8-15-13(9-11)14(18(19)21)10-16(20-15)12-5-3-4-6-17(12)22-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTZSBIOOAANKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198080 | |
Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-73-5 | |
Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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